Cas no 121943-09-7 (1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate)

1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate structure
121943-09-7 structure
Product Name:1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate
Numero CAS:121943-09-7
MF:C33H38N2O6S3
MW:654.859625339508
CID:1213350
PubChem ID:3078617
Update Time:2025-04-20

1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate
    • 1-benzhydryl-4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine,methanesulfonic acid
    • 121943-09-7
    • DTXSID90924029
    • Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate
    • 1-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate
    • Methanesulfonic acid--1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(diphenylmethyl)piperazine (2/1)
    • Inchi: 1S/C31H30N2S.2CH4O3S/c1-3-11-24(12-4-1)31(25-13-5-2-6-14-25)33-21-19-32(20-22-33)28-23-26-15-7-9-17-29(26)34-30-18-10-8-16-27(28)30;2*1-5(2,3)4/h1-18,28,31H,19-23H2;2*1H3,(H,2,3,4)
    • Chiave InChI: DPCBQWSWEZMVAF-UHFFFAOYSA-N
    • Sorrisi: S1C2C=CC=CC=2CC(C2C=CC=CC1=2)N1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1.S(C)(=O)(=O)O.S(C)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 654.18944
  • Massa monoisotopica: 654.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 4
  • Complessità: 694
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 157Ų

Proprietà sperimentali

  • Punto di ebollizione: 567.9°C at 760 mmHg
  • Punto di infiammabilità: 297.3°C
  • PSA: 115.22
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.